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Compound Name: SP2509

Cat. No.: B612197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SP2509 is a potent and selective, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1),

an enzyme critically involved in transcriptional regulation through the demethylation of histone

H3 on lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity is implicated in the

pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.

This technical guide provides a comprehensive overview of the chemical properties, structure,

and biological activity of SP2509, along with detailed experimental protocols for its

characterization and a plausible synthetic route.

Chemical Properties and Structure
SP2509, with the IUPAC name (E)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-

(morpholinosulfonyl)benzohydrazide, is a small molecule with a molecular weight of 437.90

g/mol . Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 1423715-09-6

Molecular Formula C₁₉H₂₀ClN₃O₅S

IUPAC Name

(E)-N'-(1-(5-chloro-2-

hydroxyphenyl)ethylidene)-3-

(morpholinosulfonyl)benzohydrazide

SMILES
C/C(=N/NC(=O)c1cccc(c1)S(=O)

(=O)N1CCOCC1)/c1cc(Cl)ccc1O

InChI Key NKUDGJUBIVEDTF-FYJGNVAPSA-N

Table 2: Physical and Chemical Properties
Property Value

Molecular Weight 437.90 g/mol

Appearance A solid

Solubility
Insoluble in H₂O and EtOH; ≥19.45 mg/mL in

DMSO[1]

Storage Store at -20°C[1]

Mechanism of Action and Signaling Pathway
SP2509 is a potent and selective antagonist of LSD1 with an IC₅₀ of 13 nM.[2][3] It acts as a

reversible, non-competitive inhibitor. Unlike some other LSD1 inhibitors, SP2509 does not

show significant activity against monoamine oxidase A (MAO-A) or monoamine oxidase B

(MAO-B).

The primary mechanism of action of SP2509 involves the inhibition of the demethylase activity

of LSD1. LSD1, as part of the CoREST repressor complex, removes methyl groups from mono-

and di-methylated H3K4, leading to transcriptional repression of target genes. By inhibiting

LSD1, SP2509 treatment leads to an increase in the levels of H3K4me2 and H3K4me3 at the

promoters of specific genes. This increase in histone methylation results in the reactivation of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/335849153_Chiral_synthesis_of_LSD1_inhibitor_GSK2879552_enabled_by_directed_evolution_of_an_imine_reductase
https://www.researchgate.net/publication/335849153_Chiral_synthesis_of_LSD1_inhibitor_GSK2879552_enabled_by_directed_evolution_of_an_imine_reductase
https://www.benchchem.com/product/b612197?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/sp2509
https://pmc.ncbi.nlm.nih.gov/articles/PMC7495396/
https://www.benchchem.com/product/b612197?utm_src=pdf-body
https://www.benchchem.com/product/b612197?utm_src=pdf-body
https://www.benchchem.com/product/b612197?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


tumor suppressor genes, such as p21 and p27, and the induction of differentiation markers like

CCAAT/enhancer-binding protein α (C/EBPα). The re-expression of these genes ultimately

leads to cell cycle arrest, apoptosis, and differentiation in cancer cells.
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Caption: SP2509 inhibits the LSD1-CoREST complex, leading to increased H3K4 methylation

and reactivation of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of SP2509.

LSD1 Inhibition Assay (Luminol-based)
This assay measures the demethylase activity of LSD1.

Reagent Preparation:

LSD1 reaction buffer: 50 mM Tris-HCl (pH 8.5), 50 mM KCl, 5 mM MgCl₂, 5 µM luminol, 20

µg/mL horseradish peroxidase, and 1% Triton X-100.

Substrate: 10 µM H3K4me2 (1-21 aa) peptide.

SP2509 is serially diluted in DMSO.
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Assay Procedure:

Add 5 µL of diluted SP2509 or DMSO (vehicle control) to a 384-well plate.

Add 40 µL of diluted LSD1 enzyme to each well.

Initiate the reaction by adding 5 µL of the H3K4me2 peptide substrate.

Incubate the plate at room temperature for 30 minutes.

Measure the luminescence using a plate reader.

Data Analysis:

Calculate the percentage of inhibition relative to the DMSO control.

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)
This assay assesses the effect of SP2509 on the metabolic activity of cells, which is an

indicator of cell viability.

Cell Seeding:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

adhere overnight.

Compound Treatment:

Treat the cells with various concentrations of SP2509 (e.g., 0.1 to 10 µM) or DMSO as a

vehicle control.

Incubate for 24, 48, or 72 hours.

MTT Addition and Incubation:

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

Solubilization and Measurement:

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

to each well.

Mix thoroughly to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with

SP2509.

Cell Treatment:

Treat cells with the desired concentrations of SP2509 for 24-48 hours.

Cell Harvesting and Staining:

Harvest the cells and wash them twice with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

Incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Analyze the stained cells by flow cytometry.

Annexin V-positive, PI-negative cells are considered early apoptotic.
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Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Colony Formation Assay
This assay evaluates the long-term effect of SP2509 on the proliferative capacity of single cells.

Cell Seeding:

Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

Compound Treatment:

Treat the cells with various concentrations of SP2509.

Incubation:

Incubate the plates for 7-14 days, allowing colonies to form.

Staining:

Fix the colonies with methanol and stain with 0.5% crystal violet solution.

Quantification:

Count the number of colonies (typically defined as clusters of ≥50 cells).

Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins (e.g., H3K4me2,

p21, cleaved caspase-3) following SP2509 treatment.

Protein Extraction:

Lyse treated and untreated cells in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Determine the protein concentration using a BCA assay.

SDS-PAGE and Transfer:
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Separate equal amounts of protein on an SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with primary antibodies against the proteins of interest overnight

at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Synthesis of SP2509
A plausible synthetic route for SP2509 involves a two-step process starting from commercially

available materials.

3-(Morpholinosulfonyl)benzoic acid

3-(Morpholinosulfonyl)benzoyl chloride

Step 1: Acyl chloride formation

Thionyl chloride (SOCl₂) 3-(Morpholinosulfonyl)benzohydrazide

Step 2: Hydrazide formation

Hydrazine hydrate SP2509

Step 3: Condensation

1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
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Caption: A plausible two-step synthesis of SP2509 starting from 3-(morpholinosulfonyl)benzoic

acid.

Step 1: Synthesis of 3-(Morpholinosulfonyl)benzohydrazide

3-(Morpholinosulfonyl)benzoic acid is reacted with thionyl chloride to form the corresponding

acyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 3-

(morpholinosulfonyl)benzohydrazide.

Step 2: Synthesis of SP2509

3-(Morpholinosulfonyl)benzohydrazide is then condensed with 1-(5-chloro-2-

hydroxyphenyl)ethan-1-one in a suitable solvent such as ethanol, often with a catalytic amount

of acid, to form the final product, SP2509, via a hydrazone linkage. The product can be purified

by recrystallization or column chromatography.

Conclusion
SP2509 is a valuable research tool for investigating the biological roles of LSD1 and for

exploring the therapeutic potential of LSD1 inhibition in various diseases, particularly cancer. Its

high potency and selectivity make it a superior probe compared to less specific epigenetic

modulators. The experimental protocols provided in this guide offer a robust framework for

researchers to study the effects of SP2509 in their own systems. Further investigation into the

in vivo efficacy and safety profile of SP2509 and its analogs is warranted to advance its

potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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